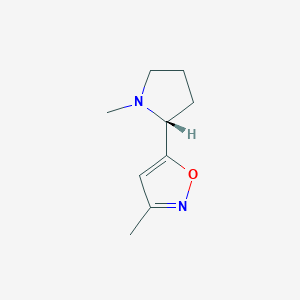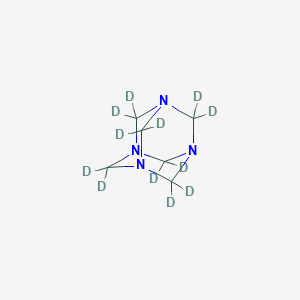
N-Methyloctadecylamine
説明
N-Methyloctadecylamine is a compound that can be derived from various chemical reactions and processes. It is related to a class of compounds known as phenylalkylamines, which include plant compounds like ephedrine and pseudoephedrine, as well as animal neurotransmitters such as dopamine and adrenaline. These compounds have significant physiological functions and are valuable in pharmaceutical applications .
Synthesis Analysis
The synthesis of N-Methyloctadecylamine can be associated with the N-methylation process. In the context of ephedrine and pseudoephedrine production, an N-methyltransferase (NMT) from Ephedra sinica has been characterized to catalyze the N-methylation of norephedrine and norpseudoephedrine, which could be analogous to the synthesis of N-Methyloctadecylamine . Additionally, the formation of N-Nitroso-N-methyloctadecylamine in cosmetic products has been observed as a result of the presence of certain amines and nitrosation reactions, which could provide insights into the synthesis pathways of related compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of N-Methyloctadecylamine is not detailed in the provided papers, the structure of related N-methylated compounds has been studied. For instance, the structural diversity of a series of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its N-methylated derivatives has been explored, indicating that N-methylation can significantly influence the resulting inorganic-organic hybrid architectures .
Chemical Reactions Analysis
N-Methyloctadecylamine and its derivatives can participate in various chemical reactions. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine, a stable methanimine synthon, can undergo [2 + 2] cycloadditions with ketenes to produce β-lactams . Similarly, N-Methyloctadecylamine could potentially engage in cycloaddition reactions or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyloctadecylamine can be inferred from studies on similar compounds. For instance, the solid-phase synthesis of highly N-methylated cyclic peptides, such as NMe-IB-01212, has been optimized to address issues like in situ N-methylation and stability under acidic conditions . The analysis of amine N-methyltransferases from rabbit liver also provides information on the broad specificity of enzymes for primary and secondary amines, which could relate to the physical and chemical behavior of N-Methyloctadecylamine .
科学的研究の応用
Cosmetic Product Safety
N-Methyloctadecylamine and related compounds have been analyzed in cosmetic products. A study by Morrison, Hecht, and Wenninger (1983) investigated the presence of N-nitroso-N-methyloctadecylamine in hair-care products. They found that some products containing N,N-dimethyloctadecylamine oxide and N-benzyl-N,N-dimethyloctadecylammonium chloride contained N-nitroso-N-methyloctadecylamine at varying levels. The study highlights the importance of monitoring cosmetic products for potential harmful compounds (Morrison, Hecht, & Wenninger, 1983).
Chemical Synthesis and Photolytic Rearrangement
N-Methyloctadecylamine is involved in the synthesis of heterocyclic compounds. Foglia and Maerker (1969) explored the photolytic rearrangement of N-chloroamines derived from secondary fatty amines, including N-methyloctadecylamine. They successfully converted these compounds to N-methyl-2-alkylpyrrolidine or piperidine analogs, demonstrating the compound's utility in synthetic chemistry (Foglia & Maerker, 1969).
Flotation Kinetics in Mineral Processing
In the field of mineral processing, N-Methyloctadecylamine-related compounds like Dodecylamine (DDA) are used. Nazari and Hassanzadeh (2020) studied the effect of DDA nanobubbles on the flotation of quartz particles. They found that using DDA nanobubbles significantly improved the flotation rate constants and recoveries of coarse particles, indicating the relevance of these compounds in enhancing mineral processing techniques (Nazari & Hassanzadeh, 2020).
Hydrogen Ion-Selective Electrodes
N-Methyloctadecylamine and its derivatives are also utilized in developing sensors. Schulthess et al. (1981) reported using tri-n-dodecylamine, a related compound, as the active component in liquid-membrane electrodes for hydrogen ion selectivity. This demonstrates the application of these compounds in creating sensitive and selective sensors for scientific measurements (Schulthess et al., 1981).
Safety and Hazards
N-Methyloctadecylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
N-methyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h20H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGKVHRCLBFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870977 | |
| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyloctadecylamine | |
CAS RN |
2439-55-6 | |
| Record name | Methyloctadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyloctadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyloctadecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOCTADECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VII03N5WBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of N-Methyloctadecylamine in materials science?
A1: N-Methyloctadecylamine plays a crucial role in the synthesis of II-VI semiconductor nanomaterials. [] It acts as both a solvent and an electron transfer reagent in a novel low-temperature synthesis of crystalline Cadmium Selenide (CdSe) and Zinc Selenide (ZnSe) powders. This "one-pot" wet synthesis utilizes N-Methyloctadecylamine under "Birch"-type conditions, starting from elemental selenium. [] This method offers a promising route for the preparation of these important semiconductor materials.
Q2: How does N-Methyloctadecylamine interact with brominated polymers?
A2: N-Methyloctadecylamine participates in nucleophilic substitution reactions with brominated polymers like brominated poly(isobutylene-co-isoprene) (BIIR). [] Instead of accelerating the elimination of Hydrogen Bromide (HBr), it undergoes N-alkylation reactions with the allylic bromide functional group present in BIIR. This reaction is reversible, and the final distribution of reactants and products is determined by equilibrium thermodynamics. []
Q3: Are there any analytical techniques available to detect N-Methyloctadecylamine in consumer products?
A3: While specific analytical techniques for detecting N-Methyloctadecylamine are not detailed in the provided research, its presence in hair-care products as N-nitroso-N-methyloctadecylamine has been reported. [] This suggests that analytical methods for its detection and quantification in such products likely exist.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)






![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)


![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)